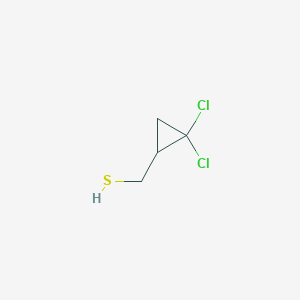

(2,2-Dichlorocyclopropyl)methanethiol

Description

BenchChem offers high-quality (2,2-Dichlorocyclopropyl)methanethiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,2-Dichlorocyclopropyl)methanethiol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2,2-dichlorocyclopropyl)methanethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6Cl2S/c5-4(6)1-3(4)2-7/h3,7H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEYPBJGFDNWPQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(Cl)Cl)CS | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Cl2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unlocking a New Frontier in Medicinal Chemistry: A Technical Guide to the Discovery, Synthesis, and Isolation of Novel Cyclopropyl Thiols

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopropyl moiety has become a cornerstone in modern medicinal chemistry, prized for its ability to confer enhanced potency, metabolic stability, and optimized physicochemical properties to drug candidates.[1][2] When combined with the nucleophilic and metal-binding properties of a thiol group, the resulting cyclopropyl thiol scaffold represents a frontier of untapped potential for developing novel therapeutics. However, the unique challenges associated with the synthesis, purification, and handling of these strained and often volatile compounds have historically limited their exploration. This guide provides a comprehensive overview of robust synthetic strategies, field-proven isolation protocols, and advanced characterization techniques essential for successfully navigating the discovery of novel cyclopropyl thiols. We will delve into the causality behind experimental choices, offering a self-validating framework for researchers to confidently incorporate this valuable pharmacophore into their drug discovery programs.

The Strategic Value of the Cyclopropyl Thiol Moiety

The incorporation of a cyclopropyl ring into a molecule is a strategic decision aimed at leveraging its unique stereoelectronic properties. Its rigid structure acts as a conformational constraint, locking flexible molecules into a bioactive conformation, which can lead to a more favorable entropic contribution to binding affinity.[1] Furthermore, the C-H bonds within a cyclopropane ring are stronger than those in typical alkanes, often leading to improved metabolic stability by blocking sites of oxidative metabolism.[1][2]

The thiol group, or sulfhydryl group (-SH), is a versatile functional handle. It is a potent nucleophile, a key component in certain enzyme active sites, and a strong ligand for metal ions. Its pKa is lower than that of its alcohol analogue, making it more readily deprotonated under physiological conditions.[3] The combination of these two motifs in a single molecule creates a pharmacophore with significant potential in areas such as enzyme inhibition (e.g., kinase inhibitors like Roniciclib, which contains a related cyclopropyl sulfoximine[4][5]), covalent drug design, and the development of agents targeting metalloproteins.

Synthetic Strategies for Accessing Cyclopropyl Thiols

The construction of the cyclopropyl thioether linkage can be approached from several angles. The choice of method depends on the desired substitution pattern, scale, and available starting materials. Recent advances have moved beyond classical, often harsh methods to more mild and functional-group-tolerant catalytic systems.[6][7][8][9]

Modern Catalytic Approaches

a) Copper-Promoted S-Cyclopropylation of Thiols

A highly effective modern strategy involves the direct coupling of a thiol with a cyclopropylboronic acid derivative. This copper-catalyzed method offers a mild and reliable route to aryl cyclopropyl sulfides.[4][10]

-

Mechanism Rationale: The reaction is believed to proceed through a catalytic cycle involving the formation of a copper(II) thiolate intermediate. Oxidative addition of the cyclopropylboronic acid (or a transmetalation step) followed by reductive elimination forges the C-S bond. The choice of ligand (e.g., 2,2'-bipyridine) is critical for stabilizing the copper catalyst and facilitating the key steps.[10]

-

Advantages: This method avoids the use of strong bases and high temperatures often required in classical Sₙ2 or SₙAr reactions, making it compatible with complex, functionalized molecules.[4]

dot

Caption: Key components for copper-catalyzed S-cyclopropylation.

b) Rhodium-Catalyzed Hydrothiolation of Cyclopropenes

For accessing highly substituted or stereochemically defined cyclopropyl thiols, the hydrothiolation of cyclopropenes presents a powerful, atom-economical approach. Intriguingly, the reaction outcome can be directed by the choice of phosphine ligand on the rhodium catalyst.[11]

-

Divergent Reactivity: Electron-rich Josiphos ligands can promote direct reductive elimination from a common cyclopropyl-Rh(III) intermediate, yielding the desired cyclopropyl sulfide with high enantioselectivity. In contrast, ligands with larger bite angles can facilitate a ring-opening isomerization to form allylic sulfides.[11] This ligand-controlled divergence offers remarkable synthetic flexibility from a single precursor.

Thiol-Ene "Click" Chemistry

The thiol-ene reaction is a robust and efficient "click" chemistry transformation that proceeds via an anti-Markovnikov addition of a thiol to an alkene.[5][12] This reaction can be initiated by radicals (UV light, thermal initiators) or catalyzed by a base.[13] While not a direct synthesis of the cyclopropane ring itself, it is an excellent method for introducing the thiol functionality onto a molecule already containing a vinylcyclopropane moiety.

-

Mechanism Rationale (Radical): A radical initiator abstracts the hydrogen from the thiol, generating a thiyl radical. This radical adds to the alkene (the vinyl group of the vinylcyclopropane) to form a carbon-centered radical. A subsequent chain-transfer step with another thiol molecule yields the thioether product and regenerates the thiyl radical, propagating the chain.[5][13]

-

Advantages: This method is known for its high yields, stereoselectivity, tolerance of diverse functional groups, and mild reaction conditions, making it ideal for late-stage functionalization and bioconjugation.[12][14]

Table 1: Comparison of Synthetic Methodologies

| Method | Key Reagents | Pros | Cons |

| Cu-Promoted S-Cyclopropylation | Thiol, Cyclopropylboronic Acid, Cu(II) salt, Ligand, Base | Mild conditions, high functional group tolerance, good yields.[10] | Requires synthesis of cyclopropylboronic acid; potential metal contamination. |

| Rh-Catalyzed Hydrothiolation | Cyclopropene, Thiol, Rh-catalyst, Chiral Ligand | Atom economical, highly enantioselective, divergent reactivity possible.[11] | Requires synthesis of strained cyclopropenes; catalyst cost. |

| Thiol-Ene "Click" Reaction | Vinylcyclopropane, Thiol, Radical/Base Initiator | "Click" chemistry criteria (high yield, fast, simple), excellent for late-stage functionalization.[12][15] | Requires a vinylcyclopropane precursor; not a de novo ring synthesis. |

| Classical Sₙ2 Approach | Thiolate, Cyclopropyl Halide/Tosylate | Simple concept, inexpensive reagents. | Requires strong base, high temperatures; limited to simple substrates.[4] |

The Critical Challenge: Isolation and Purification

The isolation of novel cyclopropyl thiols is often more challenging than their synthesis. Their volatility, potent odor, and susceptibility to oxidation to disulfides necessitate specialized handling and purification protocols.[16][17]

Managing Odor and Oxidation

-

Odor Control: All manipulations should be performed in a well-ventilated fume hood. Glassware and waste can be decontaminated by rinsing with a dilute bleach or basic hydrogen peroxide solution, which oxidizes the volatile thiols to less odorous disulfides or sulfonic acids.[18]

-

Preventing Oxidation: The propensity for thiols to air-oxidize to disulfides (2 R-SH + [O] → R-S-S-R + H₂O) is a primary cause of sample impurity.[19] Performing reactions and purifications under an inert atmosphere (N₂ or Ar) is ideal. When not feasible, minimizing air exposure and using degassed solvents can significantly reduce disulfide formation.[20]

Extraction and Derivatization Strategies

Standard liquid-liquid extraction can be effective, but the volatility of low-molecular-weight thiols can lead to losses. For trace analysis or difficult separations, more sophisticated methods are required.[16]

a) Selective Extraction with Metal Ions

Thiols exhibit a high affinity for certain metal ions. This property can be exploited for selective solid-phase extraction (SPE).

-

Silver Ion SPE: Commercially available SPE cartridges containing a silver-based sorbent can effectively retain thiols from a complex mixture. The retained thiols can then be eluted with a stronger nucleophile. This method avoids the high toxicity associated with older protocols that used mercury compounds.[16]

b) Derivatization for Stability and Detection

Converting the thiol to a less volatile, more stable derivative can greatly simplify purification and analysis.

-

PFBBr Derivatization: Reagents like pentafluorobenzyl bromide (PFBBr) react with the thiolate to form a stable thioether. This derivative is less volatile, UV-active, and exhibits excellent chromatographic properties, making it easier to purify by column chromatography or analyze by GC-MS.[21] The original thiol can often be regenerated post-purification if necessary.

dot

Caption: A self-validating workflow for thiol purification.

Chromatographic Purification

Standard silica gel column chromatography can be used, but care must be taken. The slightly acidic nature of silica can sometimes catalyze side reactions. For particularly sensitive compounds, using deactivated silica or switching to a different stationary phase like acidic alumina can prevent on-column oxidation.[20]

Structural Characterization and Validation

Unambiguous structural confirmation is paramount. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides a complete picture of the novel compound's identity and purity.

NMR Spectroscopy

NMR is the most powerful tool for the structural elucidation of organic molecules.[22]

-

¹H NMR: The cyclopropyl protons typically appear in the upfield region of the spectrum (approx. 0.5-1.5 ppm) and often display complex splitting patterns due to geminal and vicinal coupling. The thiol proton (-SH) usually appears as a broad singlet with a chemical shift that can vary significantly (1.0-4.0 ppm) depending on concentration, solvent, and temperature.

-

¹³C NMR: The carbon atoms of the cyclopropane ring are also shifted upfield relative to other alkanes.

-

Advanced Technique: ³¹P NMR for Quantification: For precise quantification of thiol content, especially in complex mixtures or polymers, derivatization with a phosphitylating agent like 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane (TMDP) followed by ³¹P NMR analysis is a highly accurate method.[23] This technique offers superior selectivity over traditional assays, as the derivatized thiols give a distinct signal in a region of the spectrum (200-220 ppm) that is typically free from interferences.[23]

Table 2: Typical NMR Characteristics of Cyclopropyl Thiols

| Nucleus | Group | Typical Chemical Shift (ppm) | Notes |

| ¹H | -CH ₂- (cyclopropyl) | 0.5 - 1.0 | Complex multiplets. |

| ¹H | -CH - (cyclopropyl) | 1.0 - 1.5 | Complex multiplets. |

| ¹H | -SH | 1.0 - 4.0 | Broad singlet, D₂O exchangeable, concentration dependent. |

| ¹³C | -C H₂- / -C H- (cyclopropyl) | 10 - 30 | Upfield chemical shifts characteristic of strained rings. |

| ³¹P | P-S-R (TMDP derivative) | 200 - 220 | Requires derivatization; provides excellent quantitative accuracy.[23] |

Mass Spectrometry

MS is essential for confirming the molecular weight and elemental composition of the target compound.[24][25][26]

-

GC-MS: Ideal for volatile and thermally stable cyclopropyl thiols. The fragmentation pattern can provide valuable structural information.

-

LC-MS (ESI): Electrospray ionization is a soft technique suitable for less volatile or more polar compounds. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula with high accuracy.

-

DART-MS: Direct Analysis in Real Time (DART) is a rapid, direct ionization technique that can be used to analyze reaction products with minimal sample preparation, offering a quick assessment of reaction success.[27]

Experimental Protocols

Protocol 1: Synthesis of (4-tert-butylphenyl)(cyclopropyl)sulfane via Copper-Promoted S-Cyclopropylation

(Adapted from Beaulieu, F. et al., Beilstein J. Org. Chem. 2019, 15, 1235–1243.[10])

-

Reaction Setup: To a sealable reaction tube equipped with a magnetic stir bar, add cyclopropylboronic acid (1.5 equiv.), cesium carbonate (1.0 equiv.), Cu(OAc)₂ (1.0 equiv.), and 2,2'-bipyridine (1.0 equiv.).

-

Reagent Addition: Add 4-(tert-butyl)benzenethiol (1.0 equiv.) to the tube.

-

Solvent Addition: Add dichloroethane to achieve a concentration of 0.1 M with respect to the thiol.

-

Reaction: Seal the tube and heat the mixture to 70 °C with vigorous stirring for 16 hours.

-

Workup: Cool the reaction mixture to room temperature. Add aqueous NH₄OH (25%, ~5 mL) and stir for 10 minutes.

-

Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel using 100% hexanes as the eluent to afford the pure aryl cyclopropyl sulfide.

-

Validation: Confirm structure and purity via ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: Isolation of a Volatile Thiol via Derivatization and SPE

(Conceptual protocol based on principles from Caputi, D. L. et al., Molecules 2019, 24, 2596.[16])

-

Sample Preparation: Dilute the crude reaction mixture in a suitable solvent (e.g., dichloromethane).

-

Derivatization: Add pentafluorobenzyl bromide (PFBBr, 1.2 equiv.) and a mild, non-nucleophilic base (e.g., K₂CO₃, 2.0 equiv.). Stir at room temperature until TLC or GC-MS analysis shows complete consumption of the starting thiol.

-

Quenching: Filter off the base. Wash the organic solution with water and brine.

-

SPE Cleanup: Condition a silica-based SPE cartridge with the chromatography eluent (e.g., hexanes/ethyl acetate mixture). Load the crude derivative solution onto the cartridge.

-

Elution: Wash with a non-polar solvent to remove non-polar impurities. Elute the PFB-derivative with a more polar solvent system.

-

Analysis: Combine the fractions containing the pure derivative and concentrate under reduced pressure. The stable derivative can now be fully characterized.

Conclusion

The discovery and isolation of novel cyclopropyl thiols, while challenging, is an achievable goal with the application of modern synthetic methodologies and robust purification protocols. By understanding the underlying principles of catalytic C-S bond formation and the unique chemical behavior of thiols, researchers can confidently synthesize these valuable compounds. Careful management of their volatility and reactivity through strategic derivatization and purification techniques is the key to unlocking their full potential. The frameworks provided in this guide serve as a validated starting point for drug development professionals to harness the power of the cyclopropyl thiol scaffold in the pursuit of next-generation therapeutics.

References

-

Di Mola, A. et al. (2022). Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds. Molecules, 27(19), 6529. Available at: [Link]

-

Wu, L. et al. (2018). Recent advances in the synthesis of cyclopropanes. Organic & Biomolecular Chemistry, 16(40), 7295-7313. Available at: [Link]

-

Pouwer, R. H. & Wee, A. G. (2012). Recent advances in the total synthesis of cyclopropane-containing natural products. Chemical Society Reviews, 41(13), 4631-42. Available at: [Link]

-

Kaysser, M. M. et al. (2016). Mass spectrometry-based assay for the rapid detection of thiol-containing natural products. RSC Advances, 6(91), 88631-88635. Available at: [Link]

-

Furdui, C. M. & Poole, L. B. (2014). Mass spectrometry in studies of protein thiol chemistry and signaling: opportunities and caveats. Free Radical Biology and Medicine, 75, 160-173. Available at: [Link]

-

Li, Z. et al. (2024). Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024). Organic Chemistry Frontiers. Available at: [Link]

-

Tovo, C. (2018). Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. University of Padua. Available at: [Link]

-

Furdui, C. M. & Poole, L. B. (2014). Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats. Free Radical Biology and Medicine, 75, 160-173. Available at: [Link]

-

Furdui, C. M. & Poole, L. B. (2014). Mass spectrometry in studies of protein thiol chemistry and signaling: Opportunities and caveats. Free Radical Biology and Medicine, 75, 160-173. Available at: [Link]

-

Pouwer, R. H. & Wee, A. G. (2012). Recent advances in the total synthesis of cyclopropane-containing natural products. Chemical Society Reviews, 41(13), 4631-4642. Available at: [Link]

-

Wu, L. et al. (2018). Recent Advances in Synthesis of Cyclopropanes. Organic & Biomolecular Chemistry, 16(40). Available at: [Link]

-

Caputi, D. L. & Jeffery, D. W. (2019). Analysis of Potent Odour-Active Volatile Thiols in Foods and Beverages with a Focus on Wine. Molecules, 24(13), 2596. Available at: [Link]

-

Beaulieu, F. et al. (2019). Synthesis of aryl cyclopropyl sulfides through copper-promoted S-cyclopropylation of thiophenols using cyclopropylboronic acid. Beilstein Journal of Organic Chemistry, 15, 1235–1243. Available at: [Link]

-

Beaulieu, F. et al. (2019). Synthesis of aryl cyclopropyl sulfides through copper-promoted S-cyclopropylation of thiophenols using cyclopropylboronic acid. Beilstein Journal of Organic Chemistry, 15, 1235–1243. Available at: [Link]

-

Caputi, D. L. & Jeffery, D. W. (2019). Isolation methods developed for analysis of potent volatile thiols in wines, foods, and other beverages. Molecules, 24(13), 2596. Available at: [Link]

-

Villegas, A. & Dong, V. M. (2018). Enantioselective Hydrothiolation: Diverging Cyclopropenes Through Ligand Control. Journal of the American Chemical Society, 140(15), 5043–5047. Available at: [Link]

-

Wikipedia contributors. (2023). Thiol-ene reaction. Wikipedia. Available at: [Link]

-

Reddit User Discussion. (2020). Removal of Smelly Thiol via Extraction?. r/OrganicChemistry. Available at: [Link]

-

De Meijere, A. et al. (2004). Cyclopropyl Building Blocks for Organic Synthesis. Part 85. Facile Preparation and Chemical Transformations of Spirocyclopropane-Anellated Heterocycles. European Journal of Organic Chemistry, 2004(18), 3867-3878. Available at: [Link]

-

Hoyle, C. E. & Bowman, C. N. (2010). Thiol-ene click chemistry. Angewandte Chemie International Edition, 49(9), 1540-1573. Available at: [Link]

-

Liu, Y. et al. (2023). Quantification and Distribution of Thiols in Fermented Grains of Sauce-Aroma Baijiu Production Process. Foods, 12(14), 2686. Available at: [Link]

-

Donaldson, W. A. (2001). Synthesis of cyclopropane containing natural products. Tetrahedron, 57(41), 8589-8627. Available at: [Link]

-

El-Sayed, N. F. et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. Available at: [Link]

-

Kumar, V. & Kumar, S. (2023). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers, 10(23), 5825-5878. Available at: [Link]

-

Studley, J. (2020). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. Available at: [Link]

-

O'Donovan, D. H. & O'Donoghue, A. C. (2014). Synthetic Applications of Intramolecular Thiol-Ene “Click” Reactions. Molecules, 19(7), 9785-9806. Available at: [Link]

-

Kumar, A. et al. (2015). Brief review on cyclopropane analogs: Synthesis and their pharmacological applications. Der Pharma Chemica, 7(12), 241-253. Available at: [Link]

-

Li, Z. et al. (2024). Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024). Organic Chemistry Frontiers. Available at: [Link]

-

Lowe, A. B. (2010). Thiol-ene “click” reactions and recent applications in polymer and materials synthesis. Polymer Chemistry, 1(1), 17-36. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of cyclopropanes. . Available at: [Link]

-

Chemistry with Caroline. (2023). Introduction to and Synthesis of Thiols for Organic Chemistry. YouTube. Available at: [Link]

-

Chemistry Stack Exchange User Discussion. (2025). Purification of thiols. Chemistry Stack Exchange. Available at: [Link]

-

Wu, X. et al. (2018). Diastereo- and Enantioselective Formal [3 + 2] Cycloaddition of Cyclopropyl Ketones and Alkenes via Ti-Catalyzed Radical Redox Relay. Journal of the American Chemical Society, 140(9), 3206–3210. Available at: [Link]

-

Mukaiyama, T. et al. (1985). The Enantioselective Michael Addition of Thiols to Cycloalkenones by Using (2S, 4S)-2-Anilinomethyl-1-ethyl-4-hydroxypyrrolidine as a Chiral Catalyst. Bulletin of the Chemical Society of Japan, 58(1), 175-180. Available at: [Link]

-

Lee, J. C. & Scheidt, K. A. (2018). Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. Organic & Biomolecular Chemistry, 16(29), 5221-5224. Available at: [Link]

-

Nishide, K. et al. (2004). Development of Odorless Thiols and Sulfides and Their Applications to Organic Synthesis. Journal of Synthetic Organic Chemistry, Japan, 62(3), 231-242. Available at: [Link]

-

Reddit User Discussion. (2013). How would you purify air-sensitive materials (thiols) using column chromatography?. r/chemistry. Available at: [Link]

-

Reddit User Discussion. (2021). How to reduce thiol stink?. r/chemistry. Available at: [Link]

-

Appendino, G. et al. (2011). An NMR Spectroscopic Method to Identify and Classify Thiol-Trapping Agents: Revival of Michael Acceptors for Drug Discovery. Angewandte Chemie International Edition, 50(6), 1360-1363. Available at: [Link]

-

Perez Pineiro, R. et al. (2022). Characterization of products from the chemical removal of thiol in hydrocarbon streams using DART-MS and NMR spectroscopy. New Journal of Chemistry, 46(31), 14859-14867. Available at: [Link]

-

Oehl, C. et al. (2024). Advancing Quantitative 31P NMR Spectroscopy for Reliable Thiol Group Analysis. Macromolecules. Available at: [Link]

-

Yu, L. (2008). Introduction to NMR and Its Application in Metabolite Structure Determination. In Drug Metabolism in Drug Design and Development. John Wiley & Sons, Inc. Available at: [Link]

-

Gabriel, A. (2016). Establishing the Relative Composition of Functionalized Thiols in Mixed Ligand Gold Nanoparticles by 1H-NMR Spectroscopy. CWU ScholarWorks. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scientificupdate.com [scientificupdate.com]

- 3. youtube.com [youtube.com]

- 4. Synthesis of aryl cyclopropyl sulfides through copper-promoted S-cyclopropylation of thiophenols using cyclopropylboronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thiol-ene reaction - Wikipedia [en.wikipedia.org]

- 6. Recent advances in the synthesis of cyclopropanes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Recent advances in the total synthesis of cyclopropane-containing natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent advances in the total synthesis of cyclopropane-containing natural products - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. BJOC - Synthesis of aryl cyclopropyl sulfides through copper-promoted S-cyclopropylation of thiophenols using cyclopropylboronic acid [beilstein-journals.org]

- 11. Enantioselective Hydrothiolation: Diverging Cyclopropenes Through Ligand Control - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Thiol-ene click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. Thiol-ene “click” reactions and recent applications in polymer and materials synthesis - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Analysis of Potent Odour-Active Volatile Thiols in Foods and Beverages with a Focus on Wine - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Quantification and Distribution of Thiols in Fermented Grains of Sauce-Aroma Baijiu Production Process - PMC [pmc.ncbi.nlm.nih.gov]

- 18. reddit.com [reddit.com]

- 19. research.unipd.it [research.unipd.it]

- 20. reddit.com [reddit.com]

- 21. researchgate.net [researchgate.net]

- 22. bionmr.unl.edu [bionmr.unl.edu]

- 23. Advancing Quantitative 31P NMR Spectroscopy for Reliable Thiol Group Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Mass spectrometry in studies of protein thiol chemistry and signaling: opportunities and caveats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats - PMC [pmc.ncbi.nlm.nih.gov]

- 26. sfrbm.org [sfrbm.org]

- 27. Characterization of products from the chemical removal of thiol in hydrocarbon streams using DART-MS and NMR spectroscopy - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Methodological & Application

detailed synthesis protocol for (2,2-Dichlorocyclopropyl)methanethiol

Detailed Synthesis Protocol for (2,2-Dichlorocyclopropyl)methanethiol[1]

Part 1: Core Directive & Executive Summary

Objective: To provide a robust, scalable, and high-purity synthesis protocol for (2,2-Dichlorocyclopropyl)methanethiol (CAS: N/A for specific isomer, generic analogs exist). This compound is a functionalized cyclopropane intermediate valuable in proteomics (as a cysteine probe) and advanced organic synthesis.

Strategic Approach: Direct cyclopropanation of allyl thiol is hazardous and low-yielding due to sulfur poisoning of carbene species and competing side reactions. Therefore, this protocol utilizes a Protected Alcohol Route . The synthesis proceeds via the cyclopropanation of allyl acetate, followed by hydrolysis, activation, and thiolation via an isothiouronium intermediate. This "Self-Validating" workflow ensures intermediate purity can be verified by GC-MS/NMR before proceeding to the next step, minimizing the risk of compounding errors.

Safety & Compliance:

-

Hazard Class: Irritant, Stench (Thiol), Corrosive (Dichlorocarbene precursors).

-

Engineering Controls: All reactions involving thiols or dichlorocarbene must be performed in a high-efficiency fume hood. A bleach (sodium hypochlorite) trap is mandatory for the final hydrolysis step to neutralize escaping thiol vapors.

-

Regulatory Status: This compound is a research chemical. It is not listed as a Schedule 1 Chemical Warfare Agent (CWA). However, chlorinated thio-ethers require responsible handling.

Part 2: Scientific Integrity & Logic (The Protocol)

Phase 1: Construction of the Dichlorocyclopropane Ring

Rationale: We utilize Makosza’s Phase Transfer Catalysis (PTC) conditions. Using allyl acetate instead of allyl alcohol prevents O-insertion of the carbene and simplifies purification. The gem-dichloro moiety is installed using chloroform and concentrated NaOH with a quaternary ammonium catalyst.

Step 1.1: Synthesis of (2,2-Dichlorocyclopropyl)methyl acetate

-

Reagents:

-

Allyl acetate (1.0 equiv)

-

Chloroform (CHCl₃) (5.0 equiv) – Solvent & Reagent

-

Sodium Hydroxide (50% aq. solution) (4.0 equiv)

-

TEBA (Benzyltriethylammonium chloride) (0.05 equiv) – Catalyst

-

-

Apparatus: 3-neck round bottom flask, mechanical stirrer (overhead), reflux condenser, dropping funnel, ice bath.

Procedure:

-

Charge: Add Allyl acetate, CHCl₃, and TEBA to the flask. Cool to 0–5 °C.

-

Addition: Add 50% NaOH dropwise via addition funnel with vigorous stirring (critical for emulsion formation).

-

Reaction: Allow temperature to rise to ambient. The reaction is exothermic; maintain <40 °C. Stir vigorously for 12–16 hours.

-

Quench: Pour mixture into ice water (500 mL). Separate phases.

-

Extraction: Extract aqueous layer with DCM (3x). Combine organics, wash with water, brine, and dry over MgSO₄.

-

Purification: Remove solvent in vacuo. Distill the residue under reduced pressure (approx. 80–90 °C @ 15 mmHg) to obtain the clear liquid product.

Checkpoint 1:

-

Target Yield: 65–75%

-

Validation: ¹H NMR should show disappearance of alkene protons (5.0–6.0 ppm) and appearance of cyclopropane multiplet (1.0–2.0 ppm).

Phase 2: Deprotection to Alcohol

Step 2.1: Hydrolysis to (2,2-Dichlorocyclopropyl)methanol

-

Reagents:

-

(2,2-Dichlorocyclopropyl)methyl acetate (from Step 1.1)

-

NaOH (10% aq.) or K₂CO₃ in Methanol

-

-

Procedure:

Phase 3: Activation & Thiolation

Rationale: Direct nucleophilic substitution on the cyclopropylmethyl carbon is effective. We convert the alcohol to a Mesylate (OMs), which is a superior leaving group to the chloride and avoids the use of thionyl chloride (which can cause rearrangement or ring opening in sensitive substrates). The Thiourea Method is chosen over NaSH to prevent disulfide formation and control the "stench" release until the final step.

Step 3.1: Mesylation

-

Reagents: Alcohol (1.0 equiv), Methanesulfonyl chloride (MsCl) (1.2 equiv), Triethylamine (Et₃N) (1.5 equiv), DCM (Solvent).

-

Protocol:

-

Cool Alcohol/Et₃N/DCM mixture to 0 °C.

-

Add MsCl dropwise. Stir 2 h at 0 °C.

-

Wash with cold 1N HCl, NaHCO₃, Brine. Dry/Concentrate.[2]

-

Product is thermally unstable; use immediately.

-

Step 3.2: Isothiouronium Salt Formation

-

Reagents:

-

Mesylate intermediate

-

Thiourea (1.1 equiv)

-

Ethanol (Absolute)

-

-

Protocol:

-

Dissolve Mesylate and Thiourea in Ethanol.

-

Reflux for 3–5 hours. The product (Isothiouronium mesylate) may precipitate or remain in solution.

-

Concentrate to remove bulk ethanol.

-

Step 3.3: Hydrolysis to (2,2-Dichlorocyclopropyl)methanethiol

-

Reagents:

-

Isothiouronium salt (Crude)

-

NaOH (10% aq.)

-

Bleach Trap Required

-

-

Protocol:

-

Setup: Connect the reflux condenser outlet to a bubbler containing 10% Sodium Hypochlorite (Bleach) to oxidize escaping thiols.

-

Add NaOH solution to the residue.[2] Reflux for 2 hours under N₂ atmosphere.

-

Cool & Acidify: Cool to RT. Carefully acidify with dilute HCl to pH ~5 (releases the free thiol).

-

Extraction: Extract immediately with DCM (3x).

-

Purification: Dry over Na₂SO₄. Distill under high vacuum (protect from air/oxidation).

-

Final Product Properties:

-

Appearance: Colorless to pale yellow liquid.

-

Odor: Pungent, characteristic thiol (skunky).

-

Storage: Store under Argon at -20 °C.

Part 3: Visualization & Formatting

Data Summary Table

| Step | Transformation | Reagents | Key Condition | Exp. Yield | Safety Note |

| 1 | Cyclopropanation | Allyl Acetate + CHCl₃ | 50% NaOH, TEBA, 40°C | 70% | Exothermic, Corrosive |

| 2 | Hydrolysis | Acetate → Alcohol | K₂CO₃/MeOH, RT | 95% | Flammable Solvent |

| 3 | Activation | Alcohol → Mesylate | MsCl, Et₃N, 0°C | Quant. | Unstable Intermediate |

| 4 | Thiolation | Mesylate → Thiol | Thiourea; then NaOH | Reflux | Severe Stench , Toxic |

Reaction Logic Diagram

Caption: Step-wise synthetic pathway from Allyl Acetate to the Target Thiol via protected cyclopropanation.

References

-

Makosza, M.; Wawrzyniewicz, M. "Reactions of organic anions. XXIV. Catalytic method for preparation of dichlorocyclopropane derivatives in aqueous medium." Tetrahedron Letters, 1969 , 10(53), 4659–4662. Link

-

Speziale, A. J.; Marco, G. J.; Ratts, K. W. "Preparation of Dichloromethylene Compounds by the Reaction of Chloroform with Bases." Journal of the American Chemical Society, 1960 , 82(5), 1260. Link

-

Conte, V.; Di Furia, F.; Licini, G. "Liquid Phase Oxidation Reactions by Peroxides in the Presence of Vanadium Complexes." Applied Catalysis A: General, 1997 , 157(1-2), 335-361. (Context on Thiol reactivity/oxidation). Link

-

Santa Cruz Biotechnology. "(2,2-dichlorocyclopropyl)methanethiol Product Info." SCBT Catalog, 2024 . Link

- Vogel, A. I. "Vogel's Textbook of Practical Organic Chemistry," 5th Ed., Longman Scientific & Technical, 1989. (Standard protocols for Isothiouronium salt hydrolysis).

Sources

HPLC methods for separation of (2,2-Dichlorocyclopropyl)methanethiol

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Separation of (2,2-Dichlorocyclopropyl)methanethiol

Abstract

This application note presents a robust and sensitive method for the separation and quantification of (2,2-Dichlorocyclopropyl)methanethiol using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). Due to the inherent analytical challenges associated with low-molecular-weight thiols, namely their propensity for oxidation and lack of a strong native chromophore, a pre-column derivatization strategy is employed.[1][2] This protocol details the derivatization of the thiol group with Monobromobimane (mBBr), rendering a stable and highly fluorescent adduct suitable for sensitive detection. The subsequent separation is achieved on a C18 stationary phase, leveraging the hydrophobic characteristics of the dichlorocyclopropyl moiety. This document provides a comprehensive guide for researchers, analytical scientists, and professionals in drug development, covering method principles, detailed step-by-step protocols, and critical insights into experimental choices.

Introduction and Analytical Challenges

(2,2-Dichlorocyclopropyl)methanethiol is a functionalized cyclopropane derivative. Such scaffolds are of increasing interest in medicinal chemistry and agrochemical development due to the unique conformational and electronic properties imparted by the strained cyclopropyl ring. Accurate quantification of this thiol-containing building block is essential for reaction monitoring, purity assessment, and stability studies.

However, the direct HPLC analysis of this compound is fraught with challenges:

-

Oxidative Instability: The sulfhydryl (-SH) group is highly susceptible to oxidation, readily forming the corresponding disulfide. This leads to a loss of the parent analyte and the appearance of extraneous peaks, compromising analytical accuracy.[1][3]

-

Poor UV Absorbance: Aliphatic thiols lack a significant chromophore, resulting in very low sensitivity when using standard UV-Vis detectors, which are common in HPLC systems.[1][2]

To overcome these limitations, this method utilizes a pre-column derivatization approach. By reacting the thiol with a fluorescent labeling agent, we can simultaneously stabilize the molecule against oxidation and introduce a highly sensitive reporter tag for fluorescence detection (FD).[1][3]

Principle of the Method

The overall analytical workflow involves two primary stages: derivatization and chromatographic separation.

2.1. Pre-Column Derivatization with Monobromobimane (mBBr)

The thiol group of (2,2-Dichlorocyclopropyl)methanethiol is derivatized with Monobromobimane (mBBr). The reaction proceeds via nucleophilic substitution, where the thiolate anion attacks the electrophilic carbon of the mBBr, displacing the bromide ion. This forms a stable, thioether-linked bimane adduct that exhibits strong fluorescence. The reaction is typically carried out under basic conditions to facilitate the formation of the more nucleophilic thiolate anion.[4]

Caption: Derivatization of the thiol with Monobromobimane (mBBr).

2.2. Reversed-Phase HPLC Separation

The separation is performed using reversed-phase chromatography. In RP-HPLC, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol).[5] The derivatized analyte, which possesses significant hydrophobicity due to the dichlorocyclopropyl group and the bimane tag, is retained on the C18 column. Elution is achieved by gradually increasing the proportion of the organic solvent in the mobile phase (gradient elution), which decreases the polarity and causes the analyte to partition into the mobile phase and travel through the column.

Detailed Application Protocol

This section provides a self-contained, step-by-step protocol for the analysis.

3.1. Required Materials and Reagents

-

(2,2-Dichlorocyclopropyl)methanethiol (Analyte Standard)

-

Monobromobimane (mBBr) (CAS 71418-44-5)

-

Acetonitrile (MeCN), HPLC Grade

-

Methanol (MeOH), HPLC Grade

-

Water, HPLC Grade or 18.2 MΩ·cm

-

HEPES or Borate buffer (e.g., 50 mM, pH 8.5)

-

Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride (Optional, for reducing any existing disulfides)

-

Hydrochloric Acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment

-

Syringe filters (0.22 µm, PTFE or Nylon)

3.2. Instrumentation and Chromatographic Conditions

| Parameter | Recommended Setting |

| HPLC System | Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent, equipped with a fluorescence detector (FLD). |

| Column | C18 Reversed-Phase Column (e.g., Phenomenex Luna C18(2), 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | 0-2 min: 30% B; 2-15 min: 30% to 95% B; 15-18 min: 95% B; 18.1-22 min: 30% B (Re-equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Fluorescence Detector | Excitation: 380 nm, Emission: 480 nm |

3.3. Preparation of Solutions

-

Analyte Stock Solution (1 mg/mL): Accurately weigh ~10 mg of (2,2-Dichlorocyclopropyl)methanethiol and dissolve in 10 mL of acetonitrile. Store at -20°C in an amber vial. Note: The thiol is more stable in an organic solvent.

-

Derivatization Buffer (50 mM HEPES, pH 8.5): Dissolve the appropriate amount of HEPES in HPLC-grade water and adjust the pH to 8.5 with dilute NaOH.

-

mBBr Reagent Solution (10 mM): Dissolve ~2.7 mg of mBBr in 1 mL of acetonitrile. Prepare this solution fresh daily and protect it from light, as it is light-sensitive.

-

Stopping Reagent (e.g., 1 M HCl): Used to quench the derivatization reaction.

3.4. Sample Preparation and Derivatization Protocol

The following procedure should be performed for all standards, controls, and unknown samples.

-

Pipette 100 µL of the sample (or standard dilution in acetonitrile) into a microcentrifuge tube.

-

(Optional Reduction Step): If the sample is suspected to contain the disulfide form, add 10 µL of 10 mM TCEP solution and incubate for 15 minutes at room temperature to reduce disulfides back to free thiols.[3]

-

Add 400 µL of the Derivatization Buffer (pH 8.5).

-

Add 50 µL of the 10 mM mBBr Reagent Solution. Vortex briefly to mix. This provides a molar excess of the derivatizing agent to drive the reaction to completion.

-

Incubate the mixture for 15 minutes at 60°C in the dark (e.g., in a heating block). The reaction time and temperature may be optimized, but these conditions are a robust starting point.[4]

-

Quench the reaction by adding 50 µL of 1 M HCl. This acidifies the solution, stopping the reaction by protonating any remaining thiols.

-

Centrifuge the sample at 10,000 x g for 5 minutes to pellet any precipitated material.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

Analyze by HPLC within 24 hours. The mBBr-thiol adduct is generally stable.

Caption: Experimental workflow for sample analysis.

Expected Results and Method Trustworthiness

Under the specified conditions, the derivatized (2,2-Dichlorocyclopropyl)methanethiol-mBBr adduct is expected to elute as a sharp, well-resolved peak. The exact retention time will depend on the specific C18 column used but should be reproducible. A blank injection (containing all reagents except the analyte) should be run to identify any peaks originating from the derivatization reagent itself.

For the method to be considered trustworthy for quantitative applications, it must be validated. Key validation parameters to assess include:

-

Linearity: A calibration curve should be constructed using at least five standard concentrations. The plot of peak area versus concentration should yield a linear relationship with a correlation coefficient (r²) > 0.99.

-

Sensitivity: The Limit of Detection (LOD) and Limit of Quantitation (LOQ) should be determined, typically based on the signal-to-noise ratio (S/N of 3 for LOD, S/N of 10 for LOQ).

-

Precision and Accuracy: Assessed by analyzing replicate preparations of quality control samples at multiple concentration levels. Precision is expressed as the relative standard deviation (%RSD), while accuracy is the percent recovery of the known amount.

References

- Benchchem. (2025). Application Notes and Protocols for the Derivatization of Low Molecular Weight Thiols for HPLC Analysis.

- Andersson, A. (2012). Method development for the determination of thiols using HPLC with fluorescence detection. DiVA portal.

- Capone, D. L., et al. (2015). Simple Quantitative Determination of Potent Thiols at Ultratrace Levels in Wine by Derivatization and High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC-MS/MS) Analysis.

- Masi, A., et al. (2021). An HPLC-automated Derivatization for Glutathione and Related Thiols Analysis in Brassica rapa L. MDPI.

- Chwatko, G., & Bald, E. (2000). Measurement of Thiols in Human Plasma Using Liquid Chromatography with Precolumn Derivatization and Fluorescence Detection. Clinical Chemistry.

- Masi, A., et al. (2015). Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. University of Padua.

- Lunn, G., & Hellwig, L. C. (2004).

- Zhu, P., et al. (2008). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid.

- Phenomenex. (n.d.). Reversed Phase HPLC Columns.

- Sgobbo, P., et al. (2005). HPLC Determination of Glutathione and Other Thiols in Human Mononuclear Blood Cells.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. HPLC simultaneous analysis of thiols and disulfides: on-line reduction and indirect fluorescence detection without derivatization - Analyst (RSC Publishing) [pubs.rsc.org]

- 3. diva-portal.org [diva-portal.org]

- 4. An HPLC-automated Derivatization for Glutathione and Related Thiols Analysis in Brassica rapa L. [mdpi.com]

- 5. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]

Application Notes and Protocols for (2,2-Dichlorocyclopropyl)methanethiol in Modern Organic Synthesis

Abstract: This document provides a comprehensive technical guide on the applications of (2,2-dichlorocyclopropyl)methanethiol in organic synthesis. It is intended for researchers, scientists, and professionals in drug development and materials science. The guide covers the synthesis of this versatile building block, its unique reactivity stemming from the combination of a strained gem-dichlorocyclopropyl ring and a nucleophilic thiol group, and detailed protocols for its use in key synthetic transformations. The content is structured to provide not just procedural steps, but also the underlying scientific rationale for experimental choices, ensuring both technical accuracy and practical utility.

Introduction: A Bifunctional Reagent with Untapped Potential

The gem-dichlorocyclopropane motif is a valuable structural unit in medicinal chemistry and agrochemicals, prized for its ability to confer unique conformational constraints and metabolic stability to molecules.[1][2] The inherent strain of the three-membered ring and the presence of the two chlorine atoms create a fascinating electronic environment, making these structures valuable precursors for a variety of transformations, including ring-expansions and allene synthesis.[1]

(2,2-Dichlorocyclopropyl)methanethiol, with the molecular formula C4H6Cl2S, combines this reactive cyclopropane system with a versatile methanethiol group.[3] This bifunctionality opens the door to a wide array of synthetic possibilities, allowing for the introduction of the dichlorocyclopropylmethyl moiety as a potent pharmacophore or as a reactive intermediate for further elaboration. The thiol group provides a soft nucleophilic handle for various coupling reactions, while the strained ring is primed for controlled ring-opening, offering a pathway to novel acyclic and heterocyclic structures. This guide will explore the synthesis and key applications of this promising, yet underutilized, reagent.

Synthesis of (2,2-Dichlorocyclopropyl)methanethiol

The most direct and established method for the synthesis of gem-dichlorocyclopropanes is the addition of dichlorocarbene to an olefin.[4] The target molecule can be synthesized from a readily available starting material, such as allyl mercaptan or a protected equivalent, using a phase-transfer catalysis method for dichlorocarbene generation.

Protocol 1: Synthesis via Dichlorocarbenation of S-Allyl Ethanethioate

This protocol utilizes a protected form of allyl mercaptan to avoid side reactions involving the free thiol during carbene generation. The thioacetate group is stable under the basic conditions of the reaction and can be easily deprotected in a subsequent step.

Workflow Diagram:

Caption: Synthetic workflow for (2,2-Dichlorocyclopropyl)methanethiol.

Step-by-Step Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, combine S-allyl ethanethioate (1.0 eq), chloroform (3.0 eq), and a phase-transfer catalyst such as benzyltriethylammonium chloride (TEBA, 0.05 eq).

-

Carbene Generation: Cool the mixture to 0 °C in an ice bath. Slowly add a 50% (w/v) aqueous solution of sodium hydroxide (4.0 eq) via the dropping funnel over 1-2 hours, maintaining the internal temperature below 10 °C. The vigorous stirring is crucial for efficient phase transfer.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

-

Work-up: Dilute the reaction mixture with water and extract with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude S-(2,2-dichlorocyclopropyl)methyl ethanethioate.

-

Deprotection: Dissolve the crude thioacetate in methanol. Add a catalytic amount of concentrated hydrochloric acid and stir at room temperature for 4-6 hours until TLC analysis indicates complete consumption of the starting material.

-

Purification: Neutralize the reaction with a saturated sodium bicarbonate solution and extract the product with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product, (2,2-dichlorocyclopropyl)methanethiol, should be purified by vacuum distillation.

Caution: This procedure should be performed in a well-ventilated fume hood due to the use of chloroform and the potent stench of the thiol product. All glassware should be decontaminated with a bleach solution before removal from the hood.[5]

Applications in Organic Synthesis

The unique structure of (2,2-dichlorocyclopropyl)methanethiol allows it to serve as a versatile building block. The following sections detail potential applications with accompanying protocols.

Nucleophilic Thiol Addition: Synthesis of Thioethers

The thiol group is an excellent nucleophile for S-alkylation and Michael addition reactions. This allows for the straightforward introduction of the dichlorocyclopropylmethyl moiety into various organic scaffolds.

Reaction Scheme:

Caption: General scheme for S-alkylation of the title compound.

Protocol 2: S-Alkylation with an Alkyl Halide

This protocol describes a standard procedure for the synthesis of a thioether from (2,2-dichlorocyclopropyl)methanethiol and an alkyl bromide.

Step-by-Step Procedure:

-

Reaction Setup: To a solution of (2,2-dichlorocyclopropyl)methanethiol (1.0 eq) in a polar aprotic solvent such as DMF or acetonitrile, add a mild base like potassium carbonate (1.5 eq).

-

Addition of Electrophile: Add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq) to the suspension.

-

Reaction: Stir the mixture at room temperature for 6-12 hours. The reaction progress can be monitored by TLC. For less reactive halides, heating to 50-60 °C may be necessary.

-

Work-up and Purification: Upon completion, pour the reaction mixture into water and extract with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel.

| Entry | Alkyl Halide (R-X) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Benzyl bromide | K2CO3 | DMF | 25 | 8 | >90 (Est.) |

| 2 | Ethyl bromoacetate | Cs2CO3 | Acetonitrile | 25 | 6 | >90 (Est.) |

| 3 | Propargyl bromide | K2CO3 | Acetone | 40 | 12 | ~85 (Est.) |

Table 1: Estimated conditions and yields for S-alkylation reactions. Yields are hypothetical and based on typical outcomes for similar reactions.

Reductive Ring-Opening: Synthesis of Chloro-alkenyl Thiols

The high ring strain of the dichlorocyclopropane ring makes it susceptible to ring-opening reactions.[6] Reductive conditions, for example using lithium in liquid ammonia or samarium(II) iodide, can induce cleavage of a C-C bond. This transformation can provide access to unique chloro-alkenyl thiol structures that would be difficult to synthesize by other means. The regioselectivity of the ring opening is an important consideration and is often influenced by the substituents on the ring.

Mechanistic Pathway:

Caption: Plausible radical-mediated reductive ring-opening pathway.

Protocol 3: Reductive Ring-Opening with Samarium(II) Iodide

Samarium(II) iodide (SmI2) is a powerful single-electron reducing agent that is effective for the ring-opening of cyclopropyl ketones and related systems.

Step-by-Step Procedure:

-

Reagent Preparation: Prepare a 0.1 M solution of SmI2 in THF. This is typically done by reacting samarium metal with 1,2-diiodoethane in THF under an inert atmosphere until a deep blue color persists.

-

Reaction Setup: In a separate flask under an inert atmosphere (e.g., Argon), dissolve the S-protected (2,2-dichlorocyclopropyl)methanethiol (e.g., the thioacetate from Protocol 1, 1.0 eq) in dry THF.

-

Reduction: Cool the substrate solution to -78 °C. Slowly add the SmI2 solution via cannula until the blue color persists, indicating complete consumption of the substrate.

-

Quenching: Quench the reaction by adding a saturated aqueous solution of potassium sodium tartrate (Rochelle's salt) and allowing it to warm to room temperature.

-

Work-up and Purification: Extract the aqueous layer with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting product mixture, containing the ring-opened chloro-alkenyl thioacetate, can be purified by column chromatography. Subsequent deprotection as described in Protocol 1 will yield the final chloro-alkenyl thiol.

Potential in Medicinal and Materials Chemistry

The products derived from (2,2-dichlorocyclopropyl)methanethiol hold significant promise. The parent molecule can be used to introduce the dichlorocyclopropyl group, a known pharmacophore, into drug candidates to enhance properties like metabolic stability or binding affinity.[2][7] For instance, the analogous (2,2-dichlorocyclopropyl)benzene is a key intermediate in the synthesis of the lipid-lowering drug ciprofibrate.[8][9] The ring-opened products, with their unique substitution patterns, provide access to novel chemical space for the development of new bioactive compounds or functional materials.

Conclusion

(2,2-Dichlorocyclopropyl)methanethiol is a highly versatile, bifunctional building block with considerable potential in organic synthesis. Its synthesis is accessible through established methods, and the combination of a reactive thiol group and a strained, electron-deficient cyclopropane ring allows for a diverse range of chemical transformations. The protocols outlined in this guide provide a starting point for researchers to explore the rich chemistry of this reagent, paving the way for the discovery of new molecules with valuable applications in medicine and materials science.

References

- Vertex AI Search. (2026, January 18). The Role of (2,2-Dichlorocyclopropyl)benzene in Pharmaceutical Synthesis.

- Revue Roumaine de Chimie.

- PMC. Dichloromethyl(diaryl)

- ProQuest. (2022). gem-Dichlorocyclopropanes and 1,3-Dioxacyclanes: Synthesis Based on Petroleum Products and Use in Low-Tonnage Chemistry.

- Revue Roumaine de Chimie. REACTIONS OF SUBSTITUTED gem-DICHLOROCYCLOPROPANES WITH PHENOLS.

- Analytical and Bioanalytical Electrochemistry. (2022, July 15). Synthesis of Gem-Dichlorocyclopropane Allylcarveol and Their Effect in Protecting Against Corrosion of Mild Steel in 1.0 M HCl.

- Future Med Chem. (2025, November 27).

- Vertex AI Search. (2026, January 29). Chemical Intermediates: The Role of (2,2-Dichlorocyclopropyl)

- Guidechem. (2021, July 31). How to Synthesize (2,2-Dichlorocyclopropyl)

-

Organic Syntheses. Procedure. [Link]

-

Scientific Update. (2020, August 26). The Cyclopropyl Group in Medicinal Chemistry. [Link]

- NIH. Dicationic ring opening reactions of trans-2-phenylcyclopropylamine•HCl: electrophilic cleavage of the distal (C2-C3) bond of cyclopropanes.

-

UCL Discovery - University College London. Radical Ring Opening Reactions of the Cyclopropylcarbinyl Systems. [Link]

- PubMed. (2011, February 15). Reactions between methanethiol and biologically produced sulfur particles.

- ResearchGate. (2025, August 6). Developments in the Synthesis of Methanthiol by High H2S-containing Syngas.

-

Beilstein Journals. (2019, January 28). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. [Link]

Sources

- 1. Dichloromethyl(diaryl) Sulfonium Salts as gem-Dichlorocyclopropanation Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scientificupdate.com [scientificupdate.com]

- 3. scbt.com [scbt.com]

- 4. <i>gem</i>-Dichlorocyclopropanes and 1,3-Dioxacyclanes: Synthesis Based on Petroleum Products and Use in Low-Tonnage Chemistry - ProQuest [proquest.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. BJOC - Oxidative radical ring-opening/cyclization of cyclopropane derivatives [beilstein-journals.org]

- 7. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. Page loading... [wap.guidechem.com]

derivatization of (2,2-Dichlorocyclopropyl)methanethiol for improved detection

Improved Detection of (2,2-Dichlorocyclopropyl)methanethiol Through Chemical Derivatization

Abstract

(2,2-Dichlorocyclopropyl)methanethiol is a low molecular weight thiol compound whose detection and quantification can be challenging due to its potential volatility and lack of a strong chromophore or fluorophore.[1][2][3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the derivatization of (2,2-dichlorocyclopropyl)methanethiol to enhance its detectability using common analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV-Vis or fluorescence detection, and Liquid Chromatography-Mass Spectrometry (LC-MS). We present the underlying principles of thiol derivatization and provide two detailed protocols for robust and sensitive analysis.

Introduction: The Challenge of Detecting Low Molecular Weight Thiols

Low molecular weight (LMW) thiols, such as (2,2-dichlorocyclopropyl)methanethiol, play a significant role in various chemical and biological systems.[1][2] However, their analysis is often hampered by several factors:

-

High Volatility: Similar to other simple thiols like methanethiol, (2,2-dichlorocyclopropyl)methanethiol may be volatile, leading to sample loss and poor reproducibility.[4][5][6]

-

Lack of Strong Chromophores: The thiol functional group itself does not absorb light strongly in the UV-Visible range, making direct spectrophotometric detection insensitive.[7]

-

Susceptibility to Oxidation: The sulfhydryl (-SH) group is prone to oxidation, which can lead to the formation of disulfides and other species, complicating analysis and underestimating the true concentration of the thiol.[8][9]

Chemical derivatization addresses these challenges by covalently attaching a "tag" to the thiol group.[10][11] This tag can be a chromophore for UV-Vis detection, a fluorophore for fluorescence detection, or a molecule that improves ionization efficiency for mass spectrometry.[12][13][14] This process not only enhances sensitivity but also increases the stability of the analyte.[12]

Principles of Thiol Derivatization

The high nucleophilicity of the thiolate anion (R-S⁻) is the chemical basis for most thiol derivatization strategies.[1][2] The reaction conditions are often optimized to ensure the thiol is in its more reactive thiolate form, typically by adjusting the pH to be above the pKa of the thiol group.[15] Common derivatization reactions for thiols include:

-

Alkylation: Reagents containing a good leaving group, such as haloacetamides or maleimides, react with the thiolate to form a stable thioether bond.[10][13]

-

Thiol-Disulfide Exchange: This reaction involves the reaction of a thiol with a disulfide reagent, resulting in a mixed disulfide and the release of a chromogenic or fluorogenic thiol.[16]

The choice of derivatization reagent and analytical method depends on the required sensitivity, the sample matrix, and the available instrumentation.

Derivatization Strategies for (2,2-Dichlorocyclopropyl)methanethiol

Given the structure of (2,2-dichlorocyclopropyl)methanethiol, its reactivity is expected to be similar to other primary alkyl thiols. We propose two robust derivatization protocols for its analysis.

Protocol 1: Derivatization with Monobromobimane (mBBr) for Fluorescence Detection

Monobromobimane (mBBr) is a widely used pre-column derivatization reagent that reacts with thiols to form highly fluorescent adducts.[2][17] This method offers excellent sensitivity and is suitable for trace-level quantification.[17]

Workflow for mBBr Derivatization and HPLC-FLD Analysis

Caption: Workflow for derivatization with mBBr and subsequent HPLC-FLD analysis.

Materials:

-

(2,2-Dichlorocyclopropyl)methanethiol (MW: 157.06 g/mol )[18]

-

Monobromobimane (mBBr)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Boric acid

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Water, ultrapure

Equipment:

-

HPLC system with a fluorescence detector (FLD)

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

pH meter

-

Vortex mixer

-

Thermostatic water bath or incubator

Reagent Preparation:

-

Borate Buffer (0.1 M, pH 9.0): Dissolve boric acid in water, and adjust the pH to 9.0 with NaOH.

-

mBBr Stock Solution (10 mM): Dissolve mBBr in ACN. Store in the dark at -20°C. Caution: mBBr is light-sensitive.

-

HCl Solution (1 M): Prepare by diluting concentrated HCl in water.

Step-by-Step Protocol:

-

Sample/Standard Preparation: Prepare a series of calibration standards of (2,2-dichlorocyclopropyl)methanethiol in a suitable solvent (e.g., ACN or MeOH). Prepare your unknown samples in the same solvent.

-

Derivatization Reaction:

-

In a microcentrifuge tube, add 100 µL of the sample or standard solution.

-

Add 100 µL of 0.1 M borate buffer (pH 9.0).

-

Add 50 µL of 10 mM mBBr stock solution.

-

Vortex briefly to mix.

-

-

Incubation: Incubate the mixture for 15 minutes at room temperature in the dark.[17] The reaction time may need optimization for this specific thiol.[17]

-

Reaction Quenching: Stop the reaction by adding 50 µL of 1 M HCl. Vortex to mix.

-

Analysis:

-

Inject an appropriate volume (e.g., 20 µL) of the derivatized sample into the HPLC-FLD system.

-

HPLC Conditions (Example):

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: ACN with 0.1% formic acid

-

Gradient: 30-70% B over 15 minutes

-

Flow Rate: 1.0 mL/min

-

Fluorescence Detection: Excitation at ~380 nm, Emission at ~480 nm.

-

-

Expected Results: The derivatized thiol will be separated from excess reagent and other matrix components, and a fluorescent peak corresponding to the mBBr-adduct will be detected. A calibration curve can be constructed by plotting the peak area of the standards against their concentrations.

Protocol 2: Derivatization with 4,4'-Dithiodipyridine (DTDP) for UV-Vis or LC-MS Detection

4,4'-Dithiodipyridine (DTDP) reacts with thiols via a thiol-disulfide exchange mechanism, releasing one molecule of 4-thiopyridone (4-TP) per molecule of thiol.[15][16] 4-TP has a strong absorbance at approximately 324 nm, allowing for sensitive UV-Vis detection.[15] The derivatized thiol can also be analyzed by LC-MS.[16] An advantage of DTDP is its reactivity at acidic pH, which can help to minimize thiol oxidation during sample preparation.[16]

Chemical Reaction for DTDP Derivatization

Caption: Thiol-disulfide exchange reaction between a thiol and DTDP.

Materials:

-

(2,2-Dichlorocyclopropyl)methanethiol

-

4,4'-Dithiodipyridine (DTDP)

-

Acetonitrile (ACN), HPLC grade

-

Formic acid

-

Water, ultrapure

Equipment:

-

HPLC system with a UV-Vis (DAD or VWD) detector or an LC-MS system

-

Reversed-phase C18 column

-

Vortex mixer

Reagent Preparation:

-

DTDP Stock Solution (10 mM): Dissolve DTDP in ACN.

Step-by-Step Protocol:

-

Sample/Standard Preparation: Prepare calibration standards and unknown samples in ACN or another appropriate solvent.

-

Derivatization Reaction:

-

In a microcentrifuge tube, add 100 µL of the sample or standard solution.

-

Add 100 µL of 10 mM DTDP stock solution.

-

Vortex briefly to mix. The reaction is typically rapid at room temperature.[16]

-

-

Analysis (HPLC-UV):

-

Inject an appropriate volume (e.g., 20 µL) of the reaction mixture directly into the HPLC-UV system.

-

HPLC Conditions (Example):

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: ACN with 0.1% formic acid

-

Gradient: 30-70% B over 15 minutes

-

Flow Rate: 1.0 mL/min

-

UV Detection: Monitor at 324 nm for 4-thiopyridone.

-

-

-

Analysis (LC-MS):

-

The same HPLC conditions can be used with an MS detector.

-

The mass spectrometer should be set to monitor for the m/z of the protonated mixed disulfide [M+H]⁺. For (2,2-dichlorocyclopropyl)methanethiol, the expected mass of the mixed disulfide would be the mass of the parent thiol (156.97 for C₄H₆Cl₂S) minus one proton, plus the mass of one thiopyridyl group (C₅H₄NS, approx. 110.01).

-

Expected Results: Quantification is based on the amount of 4-thiopyridone produced, which is stoichiometric to the initial amount of thiol.[15] For LC-MS, the mixed disulfide provides structural confirmation and an alternative method for quantification.

Data Presentation and Comparison

The choice between these two methods will depend on the specific application.

| Feature | Protocol 1: mBBr Derivatization | Protocol 2: DTDP Derivatization |

| Detection Method | Fluorescence (FLD) | UV-Vis or Mass Spectrometry (MS) |

| Sensitivity | Very high (typically low nM to pM)[17] | High (UV-Vis), Very High (MS) |

| Selectivity | High for thiols | High for thiols |

| Reaction pH | Basic (pH 8-9)[17] | Acidic to neutral[16] |

| Primary Analyte | Fluorescent thiol-mBBr adduct | 4-Thiopyridone (UV) or Mixed Disulfide (MS) |

| Advantages | Established, very high sensitivity | Rapid reaction, stable product, MS compatibility |

| Considerations | mBBr is light-sensitive, requires pH control | Potential for interference at 324 nm |

Conclusion

The derivatization of (2,2-dichlorocyclopropyl)methanethiol is a crucial step for its accurate and sensitive quantification. The protocols provided, utilizing mBBr for fluorescence detection and DTDP for UV-Vis or MS detection, offer robust and reliable methods for researchers. The choice of method should be guided by the required sensitivity, sample complexity, and available instrumentation. Proper validation of these methods for the specific sample matrix is essential for obtaining accurate results.

References

- An In-depth Technical Guide to Thiol Derivatization for Mass Spectrometry - Benchchem.

- Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques.

- Fluorescent Probes and Mass Spectrometry-Based Methods to Quantify Thiols in Biological Systems - PMC.

- Fluorescent Thiol Protein Labeling - Jena Bioscience.

- Study of Highly Selective and Efficient Thiol Derivatization using Selenium Reagents by Mass Spectrometry | Journal Article | PNNL.

- Fluorescent Probes for Live Cell Thiol Detection - MDPI.

- Derivatization of thiol-containing compounds - PubMed.

- Study of Highly Selective and Efficient Thiol Derivatization Using Selenium Reagents by Mass Spectrometry | Analytical Chemistry - ACS Publications.

- Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review - PMC.

- An HPLC-automated Derivatization for Glutathione and Related Thiols Analysis in Brassica rapa L. - MDPI.

- Simple Quantitative Determination of Potent Thiols at Ultratrace Levels in Wine by Derivatization and High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC-MS/MS) Analysis | Analytical Chemistry - ACS Publications.

- Detection of Free Thiol Content | MtoZ Biolabs.

- Quantification of Intracellular Thiols by HPLC-Fluorescence Detection - PMC.

- New Derivatization Reagent for Detection of free Thiol-groups in Metabolites and Proteins in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging - PubMed.

- Measurement of Thiols in Human Plasma Using Liquid Chromatography with Precolumn Derivatization and Fluorescence Detection.

- Thiol-reactive dyes for fluorescence labeling of proteomic samples - UTMB Health Research Expert Profiles.

- A Highly Selective Fluorescent Probe for Thiol Bioimaging - ACS Publications.

- Ultraviolet derivatization of low-molecular-mass thiols for high performance liquid chromatography and capillary electrophoresis analysis - PubMed.

- Immunological Techniques to Assess Protein Thiol Redox State: Opportunities, Challenges and Solutions - MDPI.

- Quantifying the global cellular thiol–disulfide status - PNAS.

- Application Notes and Protocols for the Derivatization of Low Molecular Weight Thiols for HPLC Analysis - Benchchem.

- (PDF) Chemical derivatization methodologies for UV-visible spectrophotometric determination of pharmaceuticals - ResearchGate.

- A Newly Developed HPLC-UV/Vis Method Using Chemical Derivatization with 2-Naphthalenethiol for Quantitation of Sulforaphane in Rat Plasma - MDPI.

- Emerging roles of low-molecular-weight thiols at the host–microbe interface - PMC.

- (2,2-dichlorocyclopropyl)methanethiol | SCBT - Santa Cruz Biotechnology.

- Studies On the Composition of The Low Molecular Weight Thiols Present in Tumour Cells– Is There "An Elephant in The Room - SciVision Publishers.

- Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review - MDPI.

- Methanethiol.

- Methanethiol | CH3SH | CID 878 - PubChem.

- Methanethiol - Wikipedia.

Sources

- 1. research.unipd.it [research.unipd.it]

- 2. Emerging roles of low-molecular-weight thiols at the host–microbe interface - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scivisionpub.com [scivisionpub.com]

- 4. Methanethiol [drugfuture.com]

- 5. Methanethiol | CH3SH | CID 878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Methanethiol - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review | MDPI [mdpi.com]

- 10. Derivatization of thiol-containing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ultraviolet derivatization of low-molecular-mass thiols for high performance liquid chromatography and capillary electrophoresis analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Fluorescent Probes and Mass Spectrometry-Based Methods to Quantify Thiols in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. pnas.org [pnas.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. mdpi.com [mdpi.com]

- 18. scbt.com [scbt.com]

Application Notes and Protocols for Reactions Involving (2,2-Dichlorocyclopropyl)methanethiol

For: Researchers, scientists, and drug development professionals

Introduction: The Potential of Gem-Dichlorocyclopropanes in Medicinal Chemistry

The gem-dichlorocyclopropane motif is a privileged scaffold in medicinal chemistry, offering a unique combination of lipophilicity, metabolic stability, and conformational rigidity. When appended with a reactive handle such as a methanethiol group, it becomes a versatile building block for the synthesis of novel therapeutic agents. The sulfur atom's nucleophilicity and its ability to participate in various bioconjugation strategies make (2,2-Dichlorocyclopropyl)methanethiol a compound of significant interest for drug discovery and development.

This guide provides a comprehensive overview of the synthesis and experimental setup for reactions involving (2,2-Dichlorocyclopropyl)methanethiol. It is designed to equip researchers with the necessary protocols and theoretical understanding to safely and effectively utilize this valuable synthetic intermediate.

PART 1: Synthesis of (2,2-Dichlorocyclopropyl)methanethiol

The synthesis of (2,2-Dichlorocyclopropyl)methanethiol is proposed via a three-step sequence starting from the readily available allyl alcohol. This route leverages a phase-transfer catalyzed dichlorocyclopropanation, followed by activation of the primary alcohol and subsequent conversion to the thiol.

Diagram of the Synthetic Workflow

Caption: Proposed synthetic route to (2,2-Dichlorocyclopropyl)methanethiol.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of (2,2-Dichlorocyclopropyl)methanol

This procedure is adapted from the general principles of phase-transfer catalyzed dichlorocyclopropanation of allylic alcohols.[1]

-

Rationale: Phase-transfer catalysis (PTC) is employed to facilitate the reaction between the aqueous sodium hydroxide/chloroform phase and the organic allyl alcohol phase.[2][3] The phase-transfer catalyst, typically a quaternary ammonium salt like benzyltriethylammonium chloride (TEBAC), transports the hydroxide ion into the organic phase to deprotonate chloroform, generating the highly reactive dichlorocarbene in situ.

-

Materials:

-

Allyl alcohol

-

Chloroform (CHCl₃)

-

50% (w/w) aqueous sodium hydroxide (NaOH)

-

Benzyltriethylammonium chloride (TEBAC)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Protocol:

-

To a mechanically stirred solution of allyl alcohol (1 equivalent) and TEBAC (0.02 equivalents) in chloroform (3 equivalents) at 0 °C, add 50% aqueous NaOH (5 equivalents) dropwise over 1 hour.

-

After the addition is complete, allow the reaction to warm to room temperature and stir vigorously for 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with saturated aqueous NH₄Cl, then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to afford (2,2-Dichlorocyclopropyl)methanol.

-

Step 2: Synthesis of (2,2-Dichlorocyclopropyl)methyl tosylate

-

Rationale: The hydroxyl group is a poor leaving group. Its conversion to a tosylate ester activates it for nucleophilic substitution in the subsequent step.[4][5][6]

-

Materials:

-

(2,2-Dichlorocyclopropyl)methanol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Protocol:

-

Dissolve (2,2-Dichlorocyclopropyl)methanol (1 equivalent) in pyridine (5 equivalents) and cool to 0 °C.

-

Add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise, maintaining the temperature at 0 °C.

-

Stir the reaction at 0 °C for 4 hours, then allow it to warm to room temperature and stir overnight.

-

Quench the reaction by slowly adding cold 1 M HCl.

-

Extract the mixture with dichloromethane (3 x 30 mL).

-

Wash the combined organic layers sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude tosylate, which can often be used in the next step without further purification.